methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224439
InChI: InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m1./s1
SMILES:
Molecular Formula: C11H15ClN2O4
Molecular Weight: 274.70 g/mol

methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

CAS No.:

Cat. No.: VC18224439

Molecular Formula: C11H15ClN2O4

Molecular Weight: 274.70 g/mol

* For research use only. Not for human or veterinary use.

methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride -

Specification

Molecular Formula C11H15ClN2O4
Molecular Weight 274.70 g/mol
IUPAC Name methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride
Standard InChI InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m1./s1
Standard InChI Key RAANXWNXFJERMB-SBSPUUFOSA-N
Isomeric SMILES COC(=O)C[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Canonical SMILES COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s backbone consists of a butanoate ester linked to a 4-nitrophenyl group and an amine moiety at the 3-position. The (3R) configuration introduces chirality, which is critical for its stereoselective interactions. Key structural features include:

PropertyValue
Molecular FormulaC11H15ClN2O4\text{C}_{11}\text{H}_{15}\text{ClN}_{2}\text{O}_{4}
Molecular Weight274.70 g/mol
Chiral Centers1 (3R configuration)
Functional GroupsNitrophenyl, ester, ammonium

The nitrophenyl group enhances electron-withdrawing effects, influencing the compound’s solubility and reactivity .

Stereochemical Significance

The (3R) stereochemistry dictates its three-dimensional orientation, which is pivotal for binding to biological targets. Enantiomeric purity is often achieved via asymmetric synthesis or chiral resolution techniques.

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with the condensation of 4-nitrobenzaldehyde with a β-keto ester, followed by asymmetric amination to establish the (3R) configuration. A representative pathway includes:

  • Aldol Condensation: Reaction of 4-nitrobenzaldehyde with methyl acetoacetate to form α,β-unsaturated ketone.

  • Michael Addition: Stereoselective addition of an amine nucleophile to install the chiral center.

  • Esterification/Hydrochloride Formation: Quaternization of the amine with HCl to yield the hydrochloride salt.

Challenges in Synthesis

  • Stereochemical Control: Achieving high enantiomeric excess (ee) requires chiral catalysts or auxiliaries .

  • Nitro Group Stability: The nitrophenyl group is sensitive to reduction under acidic conditions, necessitating careful pH control.

Biological Activity and Mechanistic Insights

Interaction Studies

In silico docking studies predict moderate affinity for kinases and G-protein-coupled receptors (GPCRs), driven by hydrogen bonding with the nitro group and hydrophobic interactions with the aromatic ring .

Comparative Analysis with Structural Analogs

Methyl(3R)-3-Amino-4-(4-Methylphenyl)Butanoate Hydrochloride

  • Structural Difference: Methyl substitution instead of nitro.

  • Impact: Reduced electrophilicity but increased lipophilicity, enhancing membrane permeability.

L-Carnitine Derivatives

  • Functional Contrast: L-Carnitine’s quaternary ammonium structure facilitates fatty acid transport, whereas the nitro group in the subject compound may favor redox interactions .

Applications in Pharmaceutical Research

Prodrug Development

The ester group offers a site for hydrolytic activation, making the compound a candidate for prodrug designs targeting esterase-rich tissues.

Biochemical Probes

Its nitro group enables UV-Vis detection, useful in tracking metabolic pathways or protein binding assays .

ParameterSpecification
Temperature-20°C
Humidity< 30% RH
Light ExposureProtected from light

Future Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could enhance its bioavailability and target specificity .

Structural Modifications

Introducing fluorine at the nitropara position may improve metabolic stability and binding affinity.

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